Phosphine oxide, (2-iodophenyl)diphenyl-
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Overview
Description
Phosphine oxide, (2-iodophenyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a 2-iodophenyl and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphine oxide, (2-iodophenyl)diphenyl- typically involves the reaction of diphenylphosphine oxide with 2-iodophenyl derivatives. One common method is the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of phosphine oxides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods allows for the efficient production of phosphine oxide derivatives for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (2-iodophenyl)diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Phosphine oxide, (2-iodophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as a photoinitiator in UV-curable coatings.
Mechanism of Action
The mechanism of action of phosphine oxide, (2-iodophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets include transition metal centers, and the pathways involved often relate to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog without the 2-iodophenyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 2-iodophenyl group.
Phenylphosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Uniqueness
Phosphine oxide, (2-iodophenyl)diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds .
Properties
CAS No. |
88652-75-9 |
---|---|
Molecular Formula |
C18H14IOP |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-iodobenzene |
InChI |
InChI=1S/C18H14IOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
PGHCIJPDOAJOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3I |
Origin of Product |
United States |
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